molecular formula C6H2Cl2F2O2S B1392983 2-Chloro-3,6-difluorobenzenesulfonyl chloride CAS No. 1208074-71-8

2-Chloro-3,6-difluorobenzenesulfonyl chloride

Cat. No.: B1392983
CAS No.: 1208074-71-8
M. Wt: 247.05 g/mol
InChI Key: XIBTVVMBHTYRAL-UHFFFAOYSA-N
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Description

2-Chloro-3,6-difluorobenzenesulfonyl chloride is an organic compound with the molecular formula C6H2ClF2SO2Cl. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3,6-difluorobenzenesulfonyl chloride can be synthesized through the reaction of 2-chloro-3,6-difluorobenzene with sulfuryl chloride (SO2Cl2). The reaction typically occurs under controlled conditions, often in the presence of a catalyst or under an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:

C6H2ClF2+SO2Cl2C6H2ClF2SO2Cl+HClC6H2ClF2 + SO2Cl2 \rightarrow C6H2ClF2SO2Cl + HCl C6H2ClF2+SO2Cl2→C6H2ClF2SO2Cl+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,6-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid.

    Reduction: It can be reduced to form the corresponding sulfonyl fluoride.

Common Reagents and Conditions

    Amines: Reacts under mild conditions to form sulfonamides.

    Alcohols: Reacts in the presence of a base to form sulfonate esters.

    Water: Hydrolysis occurs readily, especially under acidic or basic conditions.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonic Acid: Formed from hydrolysis.

Scientific Research Applications

2-Chloro-3,6-difluorobenzenesulfonyl chloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.

    Biology: Used in the modification of biomolecules to study their function and interactions.

    Medicine: In the synthesis of pharmaceutical intermediates and active compounds.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-3,6-difluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of sulfonamide and sulfonate ester bonds, respectively. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzenesulfonyl chloride: Similar structure but lacks the chlorine substituent.

    3,5-Difluorobenzenesulfonyl chloride: Similar structure but with different fluorine substitution pattern.

    4-Chlorobenzenesulfonyl chloride: Similar structure but with different substitution pattern.

Uniqueness

2-Chloro-3,6-difluorobenzenesulfonyl chloride is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic applications where other sulfonyl chlorides may not be as effective.

Properties

IUPAC Name

2-chloro-3,6-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F2O2S/c7-5-3(9)1-2-4(10)6(5)13(8,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBTVVMBHTYRAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)S(=O)(=O)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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